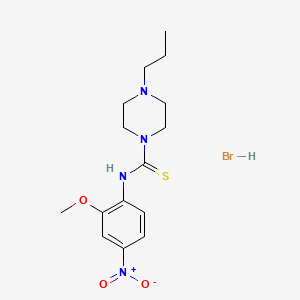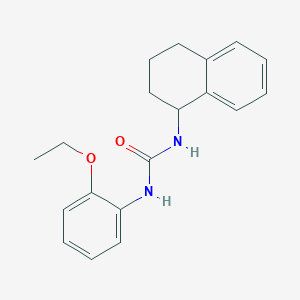![molecular formula C18H17N3O6S B4128145 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide](/img/structure/B4128145.png)
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide
説明
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide, also known as MSOP, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In recent years, MSOP has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide acts as a selective antagonist of the mGluR5 receptor. This receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. The activation of mGluR5 has been implicated in various neurological disorders such as fragile X syndrome, Parkinson's disease, and addiction. 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate, thereby reducing the downstream signaling cascade.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has been found to have various biochemical and physiological effects in animal models. Studies have shown that 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide can improve cognitive function, reduce hyperactivity, and improve motor impairment in various neurological disorders. 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has also been found to reduce drug-seeking behavior in addiction models. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
実験室実験の利点と制限
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has several advantages for lab experiments. It is a potent and selective antagonist of the mGluR5 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide is also relatively stable and can be easily synthesized in the lab. However, 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal models. 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to determine the optimal dosage and administration route for 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide in humans. Another area of interest is the development of more potent and selective mGluR5 antagonists that can be used in conjunction with 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide to improve its effectiveness. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide.
科学的研究の応用
1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that is associated with intellectual disability and behavioral problems. Studies have shown that 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide can improve cognitive function and reduce hyperactivity in fragile X syndrome mouse models. In Parkinson's disease, 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has been found to reduce motor impairment and improve cognitive function in animal models. 1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-5-oxoprolinamide has also been studied for its potential in treating addiction by reducing drug-seeking behavior.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-12-2-8-15(9-3-12)28(26,27)20-16(10-11-17(20)22)18(23)19-13-4-6-14(7-5-13)21(24)25/h2-9,16H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDHOUQNFNDTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4128074.png)
![methyl 2-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4128078.png)
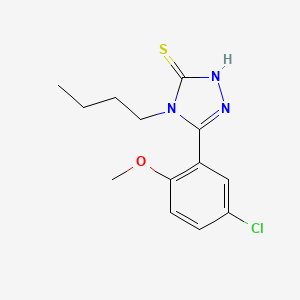
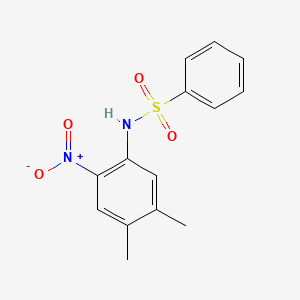
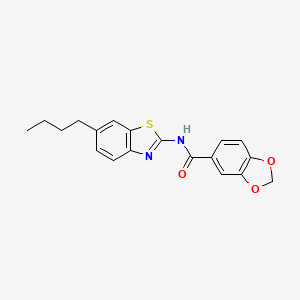
![1-benzyl-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128101.png)
![{4,8-dimethyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B4128103.png)
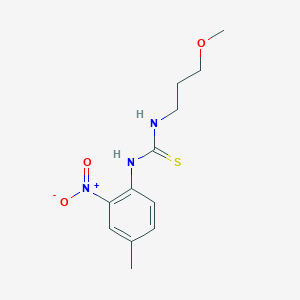
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128123.png)
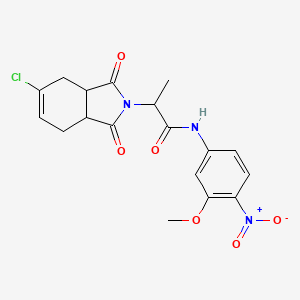
![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4128138.png)
